

# Z-VEID-AFC: A Technical Guide for Researchers in Apoptosis and Neurodegeneration

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## Compound of Interest

Compound Name: Z-VEID-AFC

Cat. No.: B3028536

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This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate **Z-VEID-AFC** and its application in research, with a particular focus on its use in studying apoptosis and neurodegenerative diseases. This document details the core principles of **Z-VEID-AFC**, its mechanism of action, and provides structured data and detailed experimental protocols for its use.

## Core Principles of Z-VEID-AFC

**Z-VEID-AFC** is a synthetic peptide substrate specifically designed for the sensitive and specific detection of caspase-6 activity. It consists of the tetrapeptide sequence Valine-Glutamate-Isoleucine-Aspartic acid (VEID) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The VEID sequence is a preferred recognition motif for caspase-6, an executioner caspase that plays a critical role in the apoptotic cascade and has been implicated in the pathology of several neurodegenerative disorders.

The fundamental principle behind **Z-VEID-AFC** lies in its fluorogenic nature. In its intact form, the AFC fluorophore is non-fluorescent. Upon cleavage of the peptide backbone after the aspartic acid residue by active caspase-6, the free AFC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between caspase-6 activity and fluorescence emission allows for the quantitative measurement of enzyme kinetics and the screening of potential inhibitors.

## Mechanism of Action

The mechanism of **Z-VEID-AFC** as a caspase-6 substrate is a straightforward enzymatic reaction. Active caspase-6, a cysteine-aspartic protease, recognizes and binds to the VEID tetrapeptide sequence of the substrate. The catalytic cysteine residue in the active site of caspase-6 then attacks the peptide bond C-terminal to the aspartate residue. This proteolytic cleavage liberates the AFC fluorophore, which, once freed from the quenching effects of the peptide, exhibits strong fluorescence when excited with light at the appropriate wavelength. The rate of AFC release is directly proportional to the concentration of active caspase-6 in the sample.

## Quantitative Data

The following tables summarize key quantitative data related to **Z-VEID-AFC** and caspase-6, providing a basis for experimental design and data interpretation.

Table 1: Kinetic Constants of **Z-VEID-AFC** with Recombinant Human Caspase-6

Parameter	Value	Reference
Michaelis Constant (Km)	29 $\mu$ M	
Catalytic Rate Constant (kcat)	4.9 s <sup>-1</sup>	
Catalytic Efficiency (kcat/Km)	1.7 x 10 <sup>5</sup> M <sup>-1</sup> s <sup>-1</sup>	

Table 2: Substrate Specificity of Various Caspases for Fluorogenic Substrates

Caspase	Optimal Peptide Sequence	Substrate Example	Relative Activity
Caspase-1	(W/Y)EHD	Ac-YVAD-AFC	+++
Caspase-2	DEHD	Ac-DEHD-AFC	+++
Caspase-3	DEVD	Ac-DEVD-AFC	++++
Caspase-4	LEHD	Ac-LEHD-AFC	++
Caspase-5	(W/L)EHD	Ac-WEHD-AFC	++
Caspase-6	VEID	Ac-VEID-AFC	++++
Caspase-7	DEVD	Ac-DEVD-AFC	+++
Caspase-8	(L/I)ETD	Ac-IETD-AFC	+++
Caspase-9	LEHD	Ac-LEHD-AFC	+++
Caspase-10	AEVD	Ac-AEVD-AFC	++

Relative activity is a qualitative representation of the enzyme's preference for the substrate.

Table 3: Spectroscopic Properties of Free AFC

Property	Wavelength (nm)
Excitation Maximum ( $\lambda_{ex}$ )	~400 nm
Emission Maximum ( $\lambda_{em}$ )	~505 nm

## Experimental Protocols

This section provides a detailed methodology for a standard caspase-6 activity assay using **Z-VEID-AFC** in a 96-well plate format. This protocol can be adapted for use with purified recombinant caspase-6 or with cell lysates.

## Reagent Preparation

- Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (v/v) Glycerol. Prepare fresh DTT solution and add to the buffer immediately before use.
- **Z-VEID-AFC** Stock Solution: Dissolve **Z-VEID-AFC** in sterile DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
- Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% (w/v) CHAPS, 1 mM EDTA, 10% (v/v) Glycerol. Protease inhibitors other than those targeting caspases can be added.
- Recombinant Caspase-6: Reconstitute lyophilized enzyme in an appropriate buffer as per the manufacturer's instructions. Store in aliquots at -80°C.

## Assay Procedure for Cell Lysates

- Cell Culture and Treatment: Plate cells at a desired density and treat with the experimental compound or stimulus to induce apoptosis. Include both positive (e.g., staurosporine-treated) and negative (untreated) controls.
- Cell Lysis:
  - Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
  - Wash the cell pellet once with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10<sup>6</sup> cells).
  - Incubate on ice for 15-30 minutes with occasional vortexing.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant (cytosolic extract) for the assay.
- Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).
- Assay Setup:

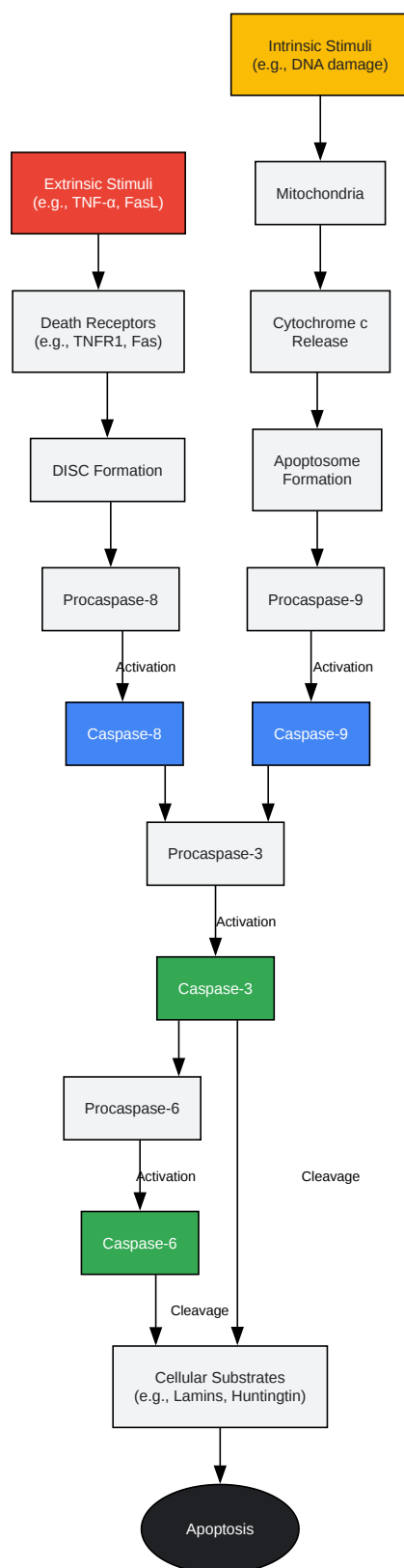
- In a black, flat-bottom 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
- Adjust the volume of each well to 90 µL with Assay Buffer.
- Include a blank well containing Assay Buffer only.
- Reaction Initiation:
  - Prepare a 2X working solution of **Z-VEID-AFC** by diluting the 10 mM stock to 100 µM in Assay Buffer.
  - Add 10 µL of the 2X **Z-VEID-AFC** working solution to each well to achieve a final concentration of 10 µM.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

## Data Analysis

- Subtract the fluorescence reading of the blank from all other readings.
- Normalize the fluorescence intensity to the protein concentration for cell lysate experiments.
- Express caspase-6 activity as relative fluorescence units (RFU) or calculate the fold-change in activity compared to the negative control.

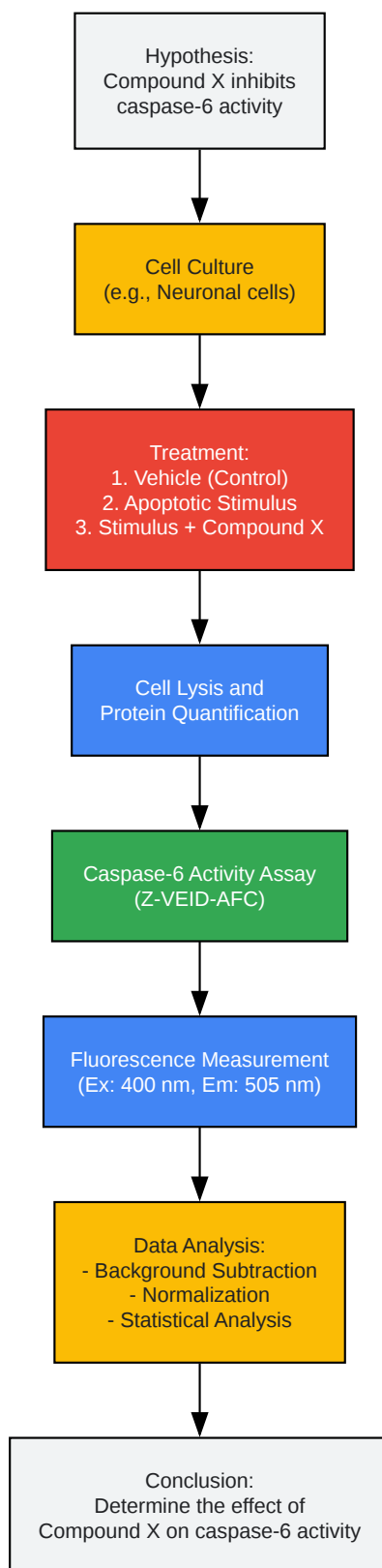
## Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of **Z-VEID-AFC**.



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Caption: Caspase-6 Mediated Apoptosis Signaling Pathway.



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Caption: Experimental Workflow for Caspase-6 Inhibition Study.

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